6-Methoxyoxane-2-carbonitrile
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Overview
Description
6-Methoxytetrahydro-2H-pyran-2-carbonitrile is a heterocyclic organic compound that features a tetrahydropyran ring substituted with a methoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxytetrahydro-2H-pyran-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrile in the presence of a base, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of 6-methoxytetrahydro-2H-pyran-2-carbonitrile may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxytetrahydro-2H-pyran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
6-Methoxytetrahydro-2H-pyran-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxytetrahydro-2H-pyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxytetrahydropyran: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Tetrahydro-4H-thiopyran-4-one: Contains a sulfur atom in place of the oxygen atom, leading to different chemical properties and reactivity.
Uniqueness
6-Methoxytetrahydro-2H-pyran-2-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
113371-37-2 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
6-methoxyoxane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-4H2,1H3 |
InChI Key |
NILAQRLWNHYRHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(O1)C#N |
Origin of Product |
United States |
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